Hexamidine-d12 (dihydrochloride)

Description

Contextualization of Deuterated Analogs in Chemical and Biological Sciences

Deuterated analogs, where one or more hydrogen atoms in a molecule are replaced by their heavier, stable isotope deuterium (B1214612), are invaluable in various scientific disciplines. wikipedia.orgnih.gov This substitution, while seemingly minor, can lead to significant changes in the molecule's properties due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes involving the cleavage of this bond. wikipedia.org This property makes deuterated compounds particularly useful in pharmaceutical research to enhance the metabolic stability of a drug, potentially leading to a longer half-life and improved pharmacokinetic profiles. nih.gov

Beyond pharmaceuticals, deuterated analogs serve as crucial internal standards in analytical chemistry, particularly in mass spectrometry-based quantification. Their chemical similarity to the non-deuterated (protium) counterparts ensures they behave almost identically during sample preparation and analysis, while their mass difference allows for clear differentiation by the detector. nih.gov

Overview of Hexamidine-d12 (dihydrochloride) as a Specialized Research Compound

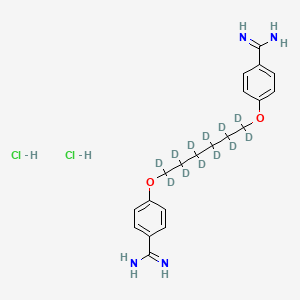

Hexamidine-d12 (dihydrochloride) is the deuterated analog of Hexamidine (B1206778) dihydrochloride (B599025), with twelve of its hydrogen atoms replaced by deuterium. pharmaffiliates.com Its primary application in a research context is as an internal standard for the quantification of hexamidine in various matrices. axios-research.com The nearly identical chemical and physical properties to the unlabeled hexamidine ensure that it experiences similar extraction efficiencies and ionization responses in mass spectrometry. However, its increased mass allows it to be clearly distinguished from the native compound, enabling accurate and precise quantification.

This labeled standard is crucial for studies investigating the presence and concentration of hexamidine, which is used as a preservative in cosmetics and as an antiseptic. pharmaffiliates.comwikipedia.org For instance, it can be used in analytical method development and validation, as well as for quality control during the synthesis and formulation of products containing hexamidine. axios-research.com

Interactive Data Table: Properties of Hexamidine-d12 (dihydrochloride)

| Property | Value |

| Chemical Name | Hexamidine-d12 Dihydrochloride pharmaffiliates.com |

| Synonyms | 4,4'-[1,6-(Hexane-d12)diylbis(oxy)]bisbenzenecarboximidamide Hydrochloride, 1,6-Bis(4-amidinophenoxy)hexane-d12 Hydrochloride pharmaffiliates.com |

| Molecular Formula | C₂₀H₁₆D₁₂Cl₂N₄O₂ pharmaffiliates.com |

| Molecular Weight | 439.44 g/mol pharmaffiliates.com |

| CAS Number | 1286461-12-8 pharmaffiliates.com |

| Appearance | White Solid pharmaffiliates.com |

| Storage | 2-8°C Refrigerator, Under inert atmosphere pharmaffiliates.com |

Detailed Research Applications

The primary research application of Hexamidine-d12 (dihydrochloride) is as an internal standard in quantitative analysis, most notably in conjunction with mass spectrometry.

In a typical workflow, a known amount of Hexamidine-d12 (dihydrochloride) is added to a sample containing an unknown quantity of hexamidine. The sample is then processed and analyzed, for example, by liquid chromatography-mass spectrometry (LC-MS). The ratio of the signal intensity of the analyte (hexamidine) to the signal intensity of the internal standard (Hexamidine-d12) is then used to determine the concentration of hexamidine in the original sample. This method corrects for any loss of analyte during sample preparation and for variations in instrument response, leading to highly accurate and reliable results.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H28Cl2N4O2 |

|---|---|

Molecular Weight |

439.4 g/mol |

IUPAC Name |

4-[6-(4-carbamimidoylphenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexoxy]benzenecarboximidamide;dihydrochloride |

InChI |

InChI=1S/C20H26N4O2.2ClH/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24;;/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24);2*1H/i1D2,2D2,3D2,4D2,13D2,14D2;; |

InChI Key |

DGMYFHPQQKVKID-IJYYYRJMSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)C(=N)N)C([2H])([2H])C([2H])([2H])OC2=CC=C(C=C2)C(=N)N.Cl.Cl |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Hexamidine D12 Dihydrochloride

Deuteration Strategies in Organic Synthesis Applied to Diamidine Structures

The synthesis of deuterated organic molecules, particularly those with applications in medicinal chemistry and bioanalysis, relies on a variety of established and emerging deuteration strategies. nih.govrsc.org For structures like Hexamidine (B1206778), which possesses a core diamidine functional group linked by a flexible alkyl chain, deuteration is strategically focused on the hexamethylene linker. The primary goal of such isotopic labeling is often to increase metabolic stability or to provide a distinct mass shift for use as an internal standard, without significantly altering the compound's chemical properties.

General approaches to the selective incorporation of deuterium (B1214612) can be broadly categorized. One common method involves the use of deuterated building blocks in a convergent synthesis. Alternatively, hydrogen-isotope exchange (HIE) reactions on a pre-existing molecular scaffold can be employed, although this may sometimes lack regioselectivity. For the synthesis of Hexamidine-d12, a building block approach is the most logical and efficient strategy. This involves utilizing a fully deuterated C6 alkyl chain precursor to construct the final molecule.

A patent for the preparation of deuterated compounds describes a general method wherein a non-deuterated compound containing a C-N-X (where X can be a nitroso, nitro, hydroxy, cyano, or halogen group) is converted to its deuterated counterpart in the presence of a deuterium source such as heavy water (D₂O) or a deuterated alcohol. google.com While this highlights a general principle, the synthesis of Hexamidine-d12 typically proceeds through the use of a deuterated starting material for the central alkyl chain.

Precursor Compounds and Reaction Pathways for Hexamidine-d12 (dihydrochloride) Synthesis

The synthesis of Hexamidine-d12 (dihydrochloride) logically follows a pathway analogous to its non-deuterated counterpart, with the key difference being the use of a deuterated precursor for the hexane-1,6-diyl linker.

A plausible synthetic route starts with 1,6-dibromohexane-d12 (B1436273) . This deuterated precursor is commercially available and serves as the foundational C6D12 unit. medchemexpress.com The synthesis of the non-deuterated 1,6-dibromohexane (B150918) is typically achieved through the bromination of 1,6-hexanediol. chemicalbook.comguidechem.com

The synthesis proceeds in the following conceptual steps, based on the known synthesis of Hexamidine: google.com

Synthesis of 1,6-bis(4-cyanophenoxy)hexane-d12: 1,6-dibromohexane-d12 is reacted with 4-hydroxybenzonitrile (B152051) in the presence of a suitable base and solvent. This Williamson ether synthesis couples the deuterated alkyl chain to two 4-cyanophenoxy moieties.

Formation of the Diimidate Intermediate: The resulting 1,6-bis(4-cyanophenoxy)hexane-d12 is then treated with anhydrous hydrogen chloride gas in a suitable alcohol, such as ethanol. This Pinner reaction converts the nitrile groups into the corresponding ethyl imidate hydrochloride salts.

Ammonolysis to form Hexamidine-d12: The diimidate intermediate is subsequently reacted with ammonia (B1221849) to form the diamidine, Hexamidine-d12.

Conversion to the Dihydrochloride (B599025) Salt: Finally, the free base of Hexamidine-d12 is treated with hydrochloric acid to yield the stable Hexamidine-d12 (dihydrochloride) salt. An alternative reported method for the non-deuterated form involves the conversion from Hexamidine diisethionate to Hexamidine dihydrochloride via an acid addition reaction. ucl.ac.uk

Table 1: Key Precursors and Intermediates in the Synthesis of Hexamidine-d12 (dihydrochloride)

| Compound Name | Molecular Formula | Role in Synthesis |

| 1,6-Dibromohexane-d12 | C₆D₁₂Br₂ | Deuterated alkylating agent |

| 4-Hydroxybenzonitrile | C₇H₅NO | Aromatic building block |

| 1,6-bis(4-cyanophenoxy)hexane-d12 | C₂₀H₁₂D₁₂N₂O₂ | Key deuterated intermediate |

| Hexamidine-d12 | C₂₀H₁₄D₁₂N₄O₂ | Deuterated final product (free base) |

Purification and Isolation Techniques for Deuterated Hexamidine Derivatives

The purification of isotopically labeled compounds is a critical step to ensure high chemical and isotopic purity, which is essential for their intended applications. moravek.com For deuterated Hexamidine derivatives, a combination of techniques is typically employed to remove unreacted starting materials, byproducts, and any non-deuterated or partially deuterated species.

Common purification methods include:

Recrystallization: This is a fundamental technique for purifying solid compounds. Hexamidine-d12 (dihydrochloride), being a crystalline solid, can be purified by dissolving it in a suitable hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor. A described method for the non-deuterated Hexamidine dihydrochloride involves recrystallization after precipitation from an acidic solution. ucl.ac.uk

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for the purification of a wide range of organic molecules, including isotopically labeled compounds. nih.gov It separates compounds based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous buffer (often containing trifluoroacetic acid) and an organic solvent (like acetonitrile (B52724) or methanol) is typically used.

Washing and Filtration: After precipitation or crystallization, the solid product is often washed with a cold solvent to remove any remaining soluble impurities. google.com

The choice of purification technique will depend on the scale of the synthesis and the nature of the impurities present. For achieving high purity, a combination of these methods is often necessary.

Analytical Characterization of Isotopic Purity and Enrichment

The comprehensive characterization of Hexamidine-d12 (dihydrochloride) is crucial to confirm its chemical identity, purity, and the extent of deuterium incorporation. This involves a combination of spectroscopic and chromatographic methods.

Spectroscopic Methods for Deuterium Quantification

Spectroscopic techniques are indispensable for verifying the isotopic enrichment of deuterated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for determining the level and position of deuterium incorporation. omicronbio.comrsc.org In the ¹H NMR spectrum of Hexamidine-d12, the signals corresponding to the protons on the hexamethylene chain would be absent or significantly reduced in intensity compared to the non-deuterated standard. The integration of the remaining proton signals (on the aromatic rings) relative to a known internal standard can be used to quantify the isotopic purity. ¹³C NMR can also be used, as the carbon signals of the deuterated alkyl chain will show characteristic splitting patterns due to C-D coupling and will have different chemical shifts compared to the protonated carbons. isolife.nl

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is another key technique for determining isotopic enrichment. rsc.org The mass spectrum of Hexamidine-d12 will show a molecular ion peak that is 12 mass units higher than that of the non-deuterated Hexamidine. The relative intensities of the isotopic peaks can be used to calculate the percentage of deuterium incorporation with high accuracy. omicronbio.com

Chromatographic Purity Assessment of Synthesized Hexamidine-d12 (dihydrochloride)

Chromatographic methods are employed to assess the chemical purity of the synthesized compound, ensuring the absence of starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV detection, is a standard method for determining the purity of Hexamidine derivatives. ucl.ac.uknih.gov A validated HPLC method can separate Hexamidine-d12 from potential impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Table 2: Analytical Methods for the Characterization of Hexamidine-d12 (dihydrochloride)

| Analytical Technique | Purpose | Key Information Obtained |

| ¹H NMR | Structural confirmation and isotopic purity | Absence of signals for the hexamethylene protons, relative integration of aromatic protons. |

| ¹³C NMR | Structural confirmation | Splitting patterns and chemical shifts of deuterated carbons. |

| Mass Spectrometry (MS) | Isotopic enrichment and molecular weight confirmation | Molecular ion peak shifted by 12 amu, relative isotopic abundances. |

| HPLC-UV | Chemical purity assessment | Separation from impurities, purity determination by peak area percentage. |

Advanced Analytical Applications of Hexamidine D12 Dihydrochloride

Mass Spectrometry (MS) Applications in Quantitative Research

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In quantitative research, particularly in complex matrices such as biological fluids, the use of stable isotope-labeled internal standards like Hexamidine-d12 (dihydrochloride) is essential for achieving accurate and precise results.

Hexamidine-d12 (dihydrochloride) as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a premier method for quantitative analysis that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. nih.gov Hexamidine-d12 (dihydrochloride), with its twelve deuterium (B1214612) atoms, serves as an ideal internal standard for the quantification of Hexamidine (B1206778). google.com Since the physicochemical properties of the deuterated and non-deuterated compounds are nearly identical, they co-elute during chromatography and experience similar ionization efficiency and potential matrix effects in the mass spectrometer. researchgate.net

The quantification is based on the ratio of the signal intensity of the analyte (Hexamidine) to the signal intensity of the internal standard (Hexamidine-d12). This ratio is then used to calculate the concentration of the analyte in the original sample. This approach significantly improves the accuracy and precision of the measurement by correcting for variations during sample preparation, injection, and ionization. nih.gov

A typical IDMS method involves adding a known concentration of Hexamidine-d12 (dihydrochloride) to the sample before any extraction or cleanup procedures. The sample is then processed, and the final extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Hexamidine and Hexamidine-d12.

Table 1: Illustrative LC-MS/MS Parameters for Hexamidine Quantification using Hexamidine-d12 (dihydrochloride) as an Internal Standard

| Parameter | Hexamidine (Analyte) | Hexamidine-d12 (Internal Standard) |

| Precursor Ion (m/z) | [Hypothetical] 355.2 | [Hypothetical] 367.3 |

| Product Ion (m/z) | [Hypothetical] 98.1 | [Hypothetical] 104.1 |

| Collision Energy (eV) | [Hypothetical] 25 | [Hypothetical] 25 |

| Linearity Range | [Hypothetical] 1 - 1000 ng/mL | N/A |

| LLOQ | [Hypothetical] 1 ng/mL | N/A |

| Inter-assay Precision (%CV) | [Hypothetical] < 10% | N/A |

| Inter-assay Accuracy (%) | [Hypothetical] 90 - 110% | N/A |

Note: The data in this table is illustrative and based on typical values for similar analyses. Actual values would need to be determined experimentally.

Method Development for Ultra-Trace Analysis Using Deuterated Standards

Ultra-trace analysis, the detection and quantification of substances at extremely low concentrations (e.g., parts per billion or trillion), presents significant analytical challenges. The use of deuterated internal standards like Hexamidine-d12 (dihydrochloride) is crucial for developing robust and sensitive methods for such low-level quantification. psu.edu

In ultra-trace analysis, even minor variations in sample handling and instrument response can lead to large errors. By adding the deuterated standard at the beginning of the workflow, any loss of analyte during sample preparation steps such as liquid-liquid extraction or solid-phase extraction is compensated for, as the standard is lost at a proportional rate. This allows for the accurate quantification of analytes even when recovery is not 100%.

The high sensitivity of modern LC-MS/MS instruments, combined with the specificity of monitoring unique mass transitions for both the analyte and the deuterated standard, allows for the detection of Hexamidine at very low levels. The development of such methods is critical in fields like environmental monitoring and pharmacokinetic studies where analyte concentrations can be exceedingly small.

Matrix Effect Compensation Strategies in Mass Spectrometry with Deuterated Analogs

The matrix effect is a major challenge in quantitative LC-MS analysis, especially when analyzing complex samples like blood, plasma, or tissue extracts. It refers to the suppression or enhancement of the analyte's ionization by co-eluting compounds from the sample matrix. This can lead to inaccurate and imprecise quantification.

Deuterated internal standards are the gold standard for compensating for matrix effects. nih.gov Because Hexamidine-d12 has virtually identical chemical properties and chromatographic retention time to Hexamidine, it experiences the same matrix effects. researchgate.net When the ratio of the analyte to the internal standard is used for quantification, the suppressive or enhancing effects are effectively canceled out.

For a deuterated standard to effectively compensate for matrix effects, it must co-elute with the analyte. Any chromatographic separation between the two can lead to differential matrix effects and compromise the accuracy of the results. Therefore, careful development of the chromatographic method is essential to ensure co-elution.

Chromatographic Methodologies for Research Sample Analysis

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) Method Development for Hexamidine-d12 (dihydrochloride)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry and is almost always coupled with mass spectrometry for the analysis of compounds like Hexamidine. The development of a robust HPLC method is critical for the successful separation and quantification of Hexamidine and its deuterated analog.

Several HPLC methods have been developed for the analysis of Hexamidine in various matrices. A common approach involves using a reversed-phase C18 column. nih.govaxios-research.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Additives are often included in the mobile phase to improve peak shape and resolution. For instance, trifluoroacetic acid can be used to improve the peak shape of basic compounds like Hexamidine by ion-pairing. axios-research.com Alternatively, a phosphate (B84403) buffer with an amine modifier like triethylamine (B128534) can be employed. nih.gov

A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often used to ensure the efficient elution of all compounds of interest and to clean the column between injections. The detection wavelength for Hexamidine is typically set around 260-265 nm when using a UV detector. nih.govaxios-research.com

Table 2: Example HPLC Method Parameters for Hexamidine Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | XTerra MSC18, 250mm x 4.6mm, 5µm axios-research.com | Nucleosil 100-5 C18, 250 x 4.6 mm, 5 µm nih.gov |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water axios-research.com | 10 mM Phosphate buffer with 40 mM Triethylamine, pH 3.0 nih.gov |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile axios-research.com | Acetonitrile nih.gov |

| Flow Rate | 1.0 mL/min axios-research.com | Not Specified |

| Column Temperature | 30°C axios-research.com | Not Specified |

| Detection | 260 nm axios-research.com | 265 nm nih.gov |

| Injection Volume | 10 µL axios-research.com | Not Specified |

Separation and Detection Principles of Deuterated Compounds in Complex Mixtures

The separation of deuterated compounds from their non-deuterated counterparts in chromatography is generally not observed under typical reversed-phase HPLC conditions. This is because the substitution of hydrogen with deuterium results in only a very small change in the physicochemical properties of the molecule, which is usually insufficient to cause a noticeable difference in retention time. This co-elution is, in fact, a desirable characteristic when using a deuterated compound as an internal standard for LC-MS, as it ensures that both the analyte and the standard experience the same matrix effects.

The detection of Hexamidine-d12 (dihydrochloride) alongside Hexamidine is achieved using a mass spectrometer. The mass spectrometer can easily differentiate between the two compounds based on their different mass-to-charge ratios. In a tandem mass spectrometer (MS/MS), specific precursor ions for both Hexamidine and Hexamidine-d12 are selected in the first quadrupole, fragmented in the collision cell, and then specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of selectivity and sensitivity, allowing for the accurate detection and quantification of both the analyte and its deuterated internal standard in complex mixtures without interference from other components. cymitquimica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Research

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. In the context of isotopically labeled compounds like Hexamidine-d12 (dihydrochloride), NMR offers unparalleled insights.

Deuterium NMR for Site-Specific Investigations

Deuterium (²H) NMR spectroscopy is a specialized technique that focuses on the signals from deuterium nuclei. wikipedia.org Since the natural abundance of deuterium is very low (approximately 0.016%), a ²H NMR spectrum is essentially silent unless a compound is intentionally enriched with deuterium. wikipedia.org This characteristic makes it an excellent tool for site-specific investigations, as only the deuterated parts of a molecule will be observed.

In Hexamidine-d12 (dihydrochloride), the twelve deuterium atoms are located on the flexible hexylene chain. A ²H NMR experiment on this compound would specifically probe the environment and dynamics of this aliphatic linker. The chemical shifts in a ²H NMR spectrum are similar to those in a proton (¹H) NMR spectrum, allowing for straightforward spectral interpretation. wikipedia.org

Key applications of Deuterium NMR for Hexamidine-d12 (dihydrochloride) would include:

Conformational Analysis: The flexibility of the hexylene chain is crucial for the biological activity of hexamidine. ²H NMR can provide information about the conformational preferences and the rotational dynamics of the C-D bonds within the chain.

Interaction Studies: When Hexamidine-d12 (dihydrochloride) interacts with other molecules, such as biological macromolecules or membrane lipids, changes in the ²H NMR spectrum can reveal which parts of the hexylene chain are involved in the binding and how their mobility is affected.

Quantification: Deuterium NMR can be used for the quantitative analysis of deuterated compounds, offering a method to determine the purity and isotopic enrichment of Hexamidine-d12 (dihydrochloride).

Utilization of Hexamidine-d12 (dihydrochloride) in Advanced NMR Experiments

The presence of deuterium labels in Hexamidine-d12 (dihydrochloride) opens the door to a variety of advanced NMR experiments that can provide more sophisticated structural and dynamic information.

Isotope-Edited NMR: In complex biological systems, signals from the molecule of interest can be obscured by signals from the surrounding matrix. By using Hexamidine-d12, it is possible to perform isotope-edited NMR experiments. For instance, in a system containing the deuterated drug and a non-deuterated biological target, one could specifically observe the drug's signals without interference.

Relaxation Studies: NMR relaxation experiments measure the rates at which nuclear spins return to equilibrium after being perturbed. These rates are sensitive to molecular motions on different timescales. By studying the relaxation of the deuterium nuclei in Hexamidine-d12, researchers can gain detailed insights into the pico- to nanosecond dynamics of the hexylene chain. This information is critical for understanding the entropy component of binding affinities.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments detect the transfer of nuclear spin polarization between spatially close nuclei. In principle, NOE experiments involving the deuterium-labeled hexylene chain and protons on a binding partner could provide distance constraints, helping to determine the three-dimensional structure of the complex.

While specific research data on the advanced NMR applications of Hexamidine-d12 (dihydrochloride) is not extensively available in the public domain, the physicochemical characterization of its non-deuterated form, Hexamidine dihydrochloride (B599025), has been reported, including its ¹H and ¹³C NMR data. nih.govucl.ac.uk This data serves as a crucial reference for any future NMR studies on the deuterated analogue.

Compound Data

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

| Hexamidine | C₂₀H₂₆N₄O₂ | 354.45 |

| Hexamidine dihydrochloride | C₂₀H₂₈Cl₂N₄O₂ | 427.37 |

| Hexamidine-d12 (dihydrochloride) | C₂₀H₁₆D₁₂Cl₂N₄O₂ | 439.44 |

| ¹H NMR Data for Hexamidine dihydrochloride (in DMSO-d6) | |

| Chemical Shift (ppm) | Assignment |

| 9.45 (br s, 4H) | -NH₂ |

| 9.25 (br s, 4H) | -NH₂ |

| 7.88 (d, J=8.8 Hz, 4H) | Ar-H |

| 7.17 (d, J=8.8 Hz, 4H) | Ar-H |

| 4.18 (t, J=6.4 Hz, 4H) | -O-CH₂- |

| 1.83 (p, J=6.4 Hz, 4H) | -O-CH₂-CH₂- |

| 1.50 (p, J=3.4 Hz, 4H) | -CH₂-CH₂-CH₂- |

| ¹³C NMR Data for Hexamidine dihydrochloride (in DMSO-d6) | |

| Chemical Shift (ppm) | Assignment |

| 165.7 | C=N |

| 162.2 | Ar-C-O |

| 131.0 | Ar-CH |

| 126.1 | Ar-C |

| 114.8 | Ar-CH |

| 68.0 | -O-CH₂- |

| 28.5 | -O-CH₂-CH₂- |

| 25.2 | -CH₂-CH₂-CH₂- |

Note: NMR data is based on the characterization of the non-deuterated Hexamidine dihydrochloride as reported in the literature. ucl.ac.uk The chemical shifts for the aromatic and amidine groups in Hexamidine-d12 (dihydrochloride) would be expected to be very similar. The signals corresponding to the hexylene chain protons would be absent in the ¹H NMR spectrum of the deuterated compound and would instead appear in the ²H NMR spectrum.

Mechanistic and Isotopic Effect Studies with Hexamidine D12 Dihydrochloride

Investigation of Kinetic Isotope Effects in Biochemical Reactions (In Vitro Systems)

The primary rationale for using deuterated compounds in mechanistic studies is the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when a hydrogen atom in the reactants is replaced by one of its isotopes. wikipedia.org The C-D bond is stronger than the C-H bond, meaning that more energy is required to break it. neulandlabs.com Consequently, reactions where the cleavage of a C-H bond is the rate-determining step will proceed more slowly when a C-D bond is present. nih.gov

For Hexamidine (B1206778), which is known to act as an antiseptic and disinfectant by interacting with the negatively charged lipid membranes of pathogens, the KIE could manifest in several ways in in vitro systems. wikipedia.orgtaylorandfrancis.com Although the exact mechanism of action is not fully elucidated, it is presumed to be similar to quaternary ammonium (B1175870) compounds. wikipedia.org If the interaction with the bacterial membrane involves a rate-limiting step where a C-H bond on the hexyl chain of Hexamidine is sterically or electronically involved, then Hexamidine-d12 would be expected to exhibit a slower rate of bactericidal activity.

Furthermore, if Hexamidine is metabolized by enzymes such as cytochrome P450, which often involves the hydroxylation of C-H bonds, deuteration at these positions would be expected to significantly slow down its metabolism. nih.gov This can be quantified by comparing the rate of metabolism of Hexamidine and Hexamidine-d12 in liver microsome assays.

Table 1: Hypothetical Kinetic Isotope Effect Data for Hexamidine-d12 in a Biochemical Assay

| Parameter | Hexamidine (Non-deuterated) | Hexamidine-d12 (dihydrochloride) | Kinetic Isotope Effect (kH/kD) |

| Enzyme-catalyzed Reaction Rate (Vmax) | 100 µmol/min | 50 µmol/min | 2.0 |

| Bactericidal Activity (MIC) | 10 µg/mL | 15 µg/mL | 0.67 |

| Metabolic Clearance (in vitro) | 50 µL/min/mg protein | 25 µL/min/mg protein | 2.0 |

This table presents hypothetical data to illustrate the expected kinetic isotope effects. Actual values would need to be determined experimentally.

Elucidation of Molecular Interaction Mechanisms Using Deuterated Probes

The deuterium (B1214612) atoms in Hexamidine-d12 serve as excellent probes for studying its molecular interactions with biological targets, primarily through the use of deuterium nuclear magnetic resonance (²H-NMR) spectroscopy. wikipedia.orghuji.ac.il Unlike proton (¹H) NMR, which is often complicated by an abundance of signals in biological systems, ²H-NMR can selectively observe the deuterated positions within the Hexamidine-d12 molecule. huji.ac.il

When Hexamidine-d12 interacts with a bacterial membrane, for instance, the dynamics and orientation of the deuterated hexyl chain can be monitored. wikipedia.org Changes in the quadrupolar splitting and relaxation times of the deuterium signals can provide detailed information about the degree of conformational restriction and the orientation of the molecule within the lipid bilayer. nih.govacs.org This can help to elucidate the precise mechanism by which Hexamidine disrupts membrane integrity.

For example, ²H-NMR studies could reveal whether the hexyl chain of Hexamidine-d12 lies parallel or perpendicular to the lipid acyl chains, or if it induces a specific type of disorder within the membrane.

Theoretical and Computational Modeling of Deuterium Substitution on Molecular Dynamics and Energetics

Computational modeling provides a powerful tool to predict and understand the effects of deuterium substitution on the molecular properties of Hexamidine. albany.edu Molecular dynamics simulations can be employed to model the behavior of both Hexamidine and Hexamidine-d12 in a simulated biological environment, such as a lipid bilayer or the active site of a metabolizing enzyme.

Computational models can be used to:

Calculate vibrational frequencies: To understand the changes in the zero-point energy of the molecule upon deuteration.

Simulate molecular dynamics: To observe differences in the conformational sampling of deuterated versus non-deuterated Hexamidine.

Predict binding affinities: To determine if deuteration leads to a stronger or weaker interaction with its biological target.

These computational studies can guide the design of experiments and help to interpret experimental data obtained from techniques like ²H-NMR.

Comparative Research on the Behavior of Hexamidine-d12 (dihydrochloride) versus Non-Deuterated Hexamidine in Defined Experimental Systems

A direct comparison of the behavior of Hexamidine-d12 and its non-deuterated counterpart in well-defined experimental systems is crucial for understanding the full impact of deuteration. Such studies would likely reveal significant differences in their pharmacokinetic profiles. nih.govuniupo.it

The most pronounced effect is expected to be on the rate of metabolic clearance. nih.gov As mentioned earlier, the stronger C-D bonds are less susceptible to enzymatic cleavage, which would likely lead to a longer biological half-life for Hexamidine-d12. neulandlabs.com This has been a key driver for the development of many deuterated drugs, as it can allow for lower or less frequent dosing. nih.gov

Other comparative studies could investigate differences in:

Membrane permeability: To see if the subtle changes in lipophilicity and molecular volume due to deuteration affect its ability to cross biological membranes.

Protein binding: To determine if the altered vibrational modes and conformational dynamics of Hexamidine-d12 influence its binding to plasma proteins.

Toxicity: A slower metabolism could potentially lead to a different toxicity profile, either by reducing the formation of toxic metabolites or by increasing the exposure to the parent compound. neulandlabs.com

Table 2: Expected Comparative Properties of Hexamidine vs. Hexamidine-d12

| Property | Hexamidine (Non-deuterated) | Hexamidine-d12 (dihydrochloride) | Rationale |

| Metabolic Half-life | Shorter | Longer | Slower enzymatic cleavage of C-D bonds. neulandlabs.com |

| Bioavailability | Lower | Potentially Higher | Reduced first-pass metabolism. neulandlabs.com |

| Receptor Binding Affinity | Baseline | Potentially Altered | Changes in vibrational modes and conformation. nih.gov |

| Toxicity Profile | Dependent on metabolites | Potentially Altered | Different rates of metabolism and metabolite formation. neulandlabs.com |

This table presents expected differences based on general principles of deuterated compounds. Experimental verification is required.

Role of Hexamidine D12 Dihydrochloride in Advanced Research Paradigms

Application in In Vitro Metabolic Stability and Biotransformation Pathway Elucidation Studies

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic efficacy. In vitro metabolic stability assays are routinely employed in early drug discovery to predict the in vivo clearance of a compound. nih.govyoutube.com These assays typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. youtube.comcreative-biolabs.com The rate of disappearance of the parent compound over time is monitored, usually by liquid chromatography-mass spectrometry (LC-MS). nih.gov

In this context, Hexamidine-d12 (dihydrochloride) plays a crucial role as an internal standard for the accurate quantification of unlabeled Hexamidine (B1206778). hilarispublisher.comstrath.ac.uk Due to its structural and chemical similarity to the analyte, it co-elutes and exhibits similar ionization efficiency in the mass spectrometer, thereby compensating for variations in sample preparation and instrument response. The distinct mass difference ensures that its signal does not interfere with that of the unlabeled Hexamidine.

Table 1: Illustrative Protocol for an In Vitro Metabolic Stability Assay of Hexamidine

| Step | Description |

| Test System | Pooled human liver microsomes or cryopreserved human hepatocytes. bioivt.com |

| Incubation | Unlabeled Hexamidine is incubated with the test system at 37°C in the presence of necessary cofactors (e.g., NADPH for Phase I metabolism). nih.gov |

| Time Points | Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). bioivt.com |

| Quenching | The metabolic reaction is stopped at each time point by adding a quenching solution (e.g., cold acetonitrile) containing a fixed concentration of Hexamidine-d12 (dihydrochloride) as the internal standard. |

| Analysis | The samples are analyzed by LC-MS/MS to determine the ratio of the peak area of Hexamidine to that of Hexamidine-d12 at each time point. |

| Data Calculation | The percentage of Hexamidine remaining at each time point is calculated relative to the zero-minute time point. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) are determined. bioivt.com |

Furthermore, Hexamidine-d12 is instrumental in the elucidation of biotransformation pathways. By administering a mixture of labeled and unlabeled Hexamidine to an in vitro system, researchers can readily identify metabolites in complex biological matrices. acs.org The metabolites derived from Hexamidine will appear as doublet peaks in the mass spectrum, separated by the mass difference corresponding to the number of deuterium (B1214612) atoms retained in the metabolite structure. This "isotope signature" approach significantly simplifies the process of distinguishing true metabolites from endogenous matrix components. dtic.mil

Contribution to the Development of Certified Reference Materials for Research

Certified Reference Materials (CRMs) are fundamental to ensuring the quality and metrological traceability of measurement results. In pharmaceutical research and quality control, CRMs are used for method validation, calibration of instruments, and as quality control samples. Hexamidine-d12 (dihydrochloride), with its high isotopic purity and well-characterized chemical properties, serves as an ideal candidate for the development of a CRM for the quantification of Hexamidine.

The development of a CRM involves a rigorous characterization process to establish its identity, purity, and concentration. This includes confirmation of its structure by techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry. ucl.ac.uknih.gov The isotopic enrichment and the position of the deuterium labels are also precisely determined. The availability of a Hexamidine-d12 CRM provides laboratories with a reliable and consistent standard for validating their analytical methods for Hexamidine, leading to more accurate and reproducible data across different studies and laboratories.

Table 2: Characterization Parameters for a Hexamidine-d12 (dihydrochloride) Certified Reference Material

| Parameter | Method of Analysis | Purpose |

| Identity | ¹H and ¹³C NMR Spectroscopy, Mass Spectrometry | Confirms the chemical structure of the compound. ucl.ac.uk |

| Chemical Purity | HPLC-UV, LC-MS | Quantifies the percentage of the main compound and identifies any impurities. |

| Isotopic Purity | Mass Spectrometry | Determines the percentage of the deuterated form versus the unlabeled and partially labeled forms. |

| Concentration | Quantitative NMR (qNMR), Gravimetric Analysis | Accurately determines the concentration of the standard in a solution. |

| Homogeneity & Stability | Statistical analysis of multiple units over time | Ensures consistency between different units of the CRM and its stability under specified storage conditions. |

Integration into Systems Biology and Metabolomics Research Workflows

Systems biology aims to understand the complex interactions within biological systems, while metabolomics focuses on the comprehensive measurement of all small-molecule metabolites in a biological sample. thermofisher.com Stable isotope labeling is a powerful technique in these fields for tracing the flow of atoms through metabolic pathways and for accurate quantification of metabolites. nih.govwiley.com

Hexamidine-d12 (dihydrochloride) can be integrated into metabolomics workflows as an internal standard for targeted analysis of Hexamidine and its metabolites. thermofisher.com In a broader systems biology context, if Hexamidine were found to interact with specific metabolic pathways, Hexamidine-d12 could be used as a tracer to follow its metabolic fate and its impact on the surrounding metabolome. While specific studies on Hexamidine's deep integration into metabolic networks are not widely published, the principles of using stable isotope-labeled compounds in such research are well-established. nih.gov For instance, by exposing a biological system to Hexamidine-d12, researchers could use mass spectrometry to track the incorporation of deuterium into downstream metabolites, thereby mapping its metabolic interactions and effects on the system.

Future Directions and Emerging Research Applications for Stable Isotope-Labeled Amidines

The field of stable isotope labeling is continuously evolving, with new applications and methodologies emerging. For stable isotope-labeled amidines like Hexamidine-d12, future research is likely to focus on several key areas. Advances in mass spectrometry instrumentation with higher resolution and sensitivity will enable the detection and quantification of ever-lower levels of labeled compounds and their metabolites. musechem.com

There is also a growing interest in using stable isotope labeling in more complex biological models, such as 3D cell cultures and organ-on-a-chip systems, to better mimic human physiology. In these systems, labeled amidines could provide more accurate predictions of human metabolism and pharmacokinetics.

Furthermore, the application of stable isotope labeling is expanding into new areas such as imaging. Techniques like mass spectrometry imaging could potentially use labeled compounds like Hexamidine-d12 to visualize the distribution of a drug and its metabolites within tissues at a microscopic level, providing invaluable spatial information for drug development. The ongoing development of innovative synthetic methodologies will also make a wider range of specifically labeled amidines more accessible for research. musechem.com

Q & A

Q. What are the validated methods for synthesizing Hexamidine-d12 (dihydrochloride) and confirming its isotopic purity?

Hexamidine-d12 (dihydrochloride) synthesis typically involves deuterium substitution at specific positions, followed by dihydrochloride salt formation. Isotopic purity (>99%) is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, deuterium incorporation can be verified via -NMR by observing the absence of proton signals at substituted positions . High-performance liquid chromatography (HPLC) coupled with UV/Vis or charged aerosol detection ensures chemical purity .

Q. How should researchers handle and store Hexamidine-d12 (dihydrochloride) to maintain stability?

Store the compound in a desiccator at -20°C under inert gas (e.g., argon) to prevent hygroscopic degradation and oxidation. Stability studies indicate decomposition risks under prolonged exposure to light, humidity, or temperatures >25°C. Avoid incompatible materials like strong acids/alkalis or oxidizing agents .

Q. What analytical techniques are recommended for characterizing Hexamidine-d12 (dihydrochloride) in biological matrices?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to quantify the compound in plasma or tissue homogenates. For structural confirmation, Fourier-transform infrared spectroscopy (FTIR) and X-ray crystallography are employed to analyze functional groups and crystalline structure .

Q. How can researchers validate the reproducibility of assays involving Hexamidine-d12 (dihydrochloride)?

Follow the "Minimum Information" standards for assay reporting (e.g., MIACARM), documenting experimental design, sample preparation, and measurement uncertainty. Include positive/negative controls and triplicate measurements. Use statistical tools like coefficient of variation (CV) to assess intra- and inter-assay variability .

Advanced Research Questions

Q. How should researchers design dose-response studies to evaluate the pharmacological activity of Hexamidine-d12 (dihydrochloride)?

Employ a log-scale concentration range (e.g., 1 nM–100 µM) to capture EC/IC values. Use nonlinear regression models (e.g., four-parameter logistic curve) for data fitting. Validate results with orthogonal assays (e.g., functional cellular assays vs. biochemical binding studies) to confirm target engagement .

Q. What strategies mitigate batch-to-batch variability in Hexamidine-d12 (dihydrochloride) for longitudinal studies?

Source the compound from suppliers providing certified Certificates of Analysis (CoA) with lot-specific purity and stability data. Pre-test each batch in a pilot assay using a reference standard. Implement blinded sample allocation to reduce experimental bias .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for Hexamidine-d12 (dihydrochloride)?

Investigate pharmacokinetic factors (e.g., bioavailability, plasma protein binding) using radiolabeled analogs. Perform tissue distribution studies and metabolite profiling via LC-MS. Cross-validate findings with computational models (e.g., physiologically based pharmacokinetic modeling) .

Q. What protocols ensure safe handling of Hexamidine-d12 (dihydrochloride) in high-throughput screening environments?

Use automated liquid handlers in fume hoods with HEPA filtration. Conduct routine air monitoring for particulate matter. Implement emergency decontamination protocols, including eyewash stations and neutralizing agents (e.g., sodium bicarbonate for acid spills) .

Q. How should researchers address conflicting data on the compound’s metabolic stability across species?

Perform comparative metabolism studies using hepatocytes or microsomes from multiple species (e.g., human, rat, dog). Identify species-specific cytochrome P450 isoforms via inhibition assays. Use stable isotope tracing to track metabolic pathways .

Q. What statistical methods are appropriate for analyzing time-dependent cytotoxicity data of Hexamidine-d12 (dihydrochloride)?

Apply mixed-effects models to account for repeated measurements and inter-subject variability. Use Kaplan-Meier survival analysis for IC time-course data. Validate assumptions with residual plots and Akaike information criterion (AIC) comparisons .

Methodological Considerations

- Data Contradiction Analysis : Cross-reference primary literature (e.g., peer-reviewed journals) and validate methodologies against standardized protocols (e.g., OECD guidelines). Use meta-analysis tools to identify systemic biases .

- Experimental Design : Include power analysis to determine sample size and randomization schemes to control for confounding variables. Document all parameters in electronic lab notebooks for audit trails .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.